molecular formula C20H24O2 B14269740 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene CAS No. 135236-30-5

9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

Cat. No.: B14269740
CAS No.: 135236-30-5
M. Wt: 296.4 g/mol
InChI Key: WOZHTABFWWSTCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is an organic compound that belongs to the xanthene family Xanthenes are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the acid-catalyzed cyclization of 4-methoxybenzaldehyde with cyclohexanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The xanthene core can be reduced to form dihydroxanthene derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Dihydro derivatives of the xanthene core.

    Substitution: Halogenated derivatives of the methoxyphenyl ring.

Scientific Research Applications

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy group can influence its binding affinity and specificity towards these targets. Additionally, the xanthene core can participate in redox reactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    9-(4-Methoxyphenyl)-9H-xanthen-9-ol: A similar compound with a hydroxyl group instead of the octahydro structure.

    9,10-Dimethylanthracene: Another xanthene derivative with different substituents on the aromatic ring.

    4-Methoxyamphetamine: A compound with a methoxyphenyl group but a different core structure.

Uniqueness

9-(4-Methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to its specific combination of the methoxyphenyl group and the octahydro-xanthene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

135236-30-5

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

9-(4-methoxyphenyl)-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

InChI

InChI=1S/C20H24O2/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h10-13,20H,2-9H2,1H3

InChI Key

WOZHTABFWWSTCS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCCC3)OC4=C2CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.